Cas no 1249616-13-4 (4-(methylsulfanyl)-1H-pyrazol-5-amine)

4-(Methylsulfanyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methylsulfanyl group at the 4-position and an amine group at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methylsulfanyl moiety enhances electrophilic properties, while the amine group offers versatility for further functionalization. Its stability under standard conditions and compatibility with common organic reactions make it suitable for diverse applications, including the development of biologically active molecules. The compound’s well-defined synthetic pathway and high purity further contribute to its utility in research and industrial settings.
4-(methylsulfanyl)-1H-pyrazol-5-amine structure
1249616-13-4 structure
商品名:4-(methylsulfanyl)-1H-pyrazol-5-amine
CAS番号:1249616-13-4
MF:C4H7N3S
メガワット:129.183478593826
MDL:MFCD23718353
CID:4581280

4-(methylsulfanyl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazol-3-amine, 4-(methylthio)-
    • 4-(methylsulfanyl)-1H-pyrazol-5-amine
    • MDL: MFCD23718353
    • インチ: 1S/C4H7N3S/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7)
    • InChIKey: MHSNHSVOPUBWGL-UHFFFAOYSA-N
    • ほほえんだ: N1C=C(SC)C(N)=N1

4-(methylsulfanyl)-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-97966-0.25g
4-(methylsulfanyl)-1H-pyrazol-5-amine
1249616-13-4 95%
0.25g
$487.0 2023-07-07
Enamine
EN300-97966-5.0g
4-(methylsulfanyl)-1H-pyrazol-5-amine
1249616-13-4 95%
5.0g
$2858.0 2023-07-07
Enamine
EN300-97966-0.1g
4-(methylsulfanyl)-1H-pyrazol-5-amine
1249616-13-4 95%
0.1g
$342.0 2023-07-07
Chemenu
CM431694-250mg
4-(methylsulfanyl)-1H-pyrazol-5-amine
1249616-13-4 95%+
250mg
$545 2023-01-03
1PlusChem
1P019U13-50mg
4-(methylsulfanyl)-1H-pyrazol-5-amine
1249616-13-4 95%
50mg
$290.00 2025-03-04
1PlusChem
1P019U13-10g
4-(methylsulfanyl)-1H-pyrazol-5-amine
1249616-13-4 95%
10g
$5298.00 2024-07-10
A2B Chem LLC
AV37639-250mg
4-(methylsulfanyl)-1H-pyrazol-5-amine
1249616-13-4 95%
250mg
$548.00 2024-04-20
Enamine
EN300-1264324-1g
4-(methylsulfanyl)-1H-pyrazol-5-amine
1249616-13-4 95%
1g
$986.0 2023-09-01
Aaron
AR019U9F-50mg
4-(methylsulfanyl)-1H-pyrazol-5-amine
1249616-13-4 95%
50mg
$340.00 2025-02-08
A2B Chem LLC
AV37639-1g
4-(methylsulfanyl)-1H-pyrazol-5-amine
1249616-13-4 95%
1g
$1073.00 2024-04-20

4-(methylsulfanyl)-1H-pyrazol-5-amine 関連文献

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4-(methylsulfanyl)-1H-pyrazol-5-amineに関する追加情報

Recent Advances in the Study of 4-(Methylsulfanyl)-1H-pyrazol-5-amine (CAS: 1249616-13-4): A Promising Scaffold in Medicinal Chemistry

The compound 4-(methylsulfanyl)-1H-pyrazol-5-amine (CAS: 1249616-13-4) has recently emerged as a key scaffold in medicinal chemistry due to its versatile pharmacological properties. This heterocyclic amine, featuring a methylsulfanyl substituent, has garnered significant attention for its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have explored its synthetic pathways, structural modifications, and biological activities, positioning it as a promising candidate for further therapeutic development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 4-(methylsulfanyl)-1H-pyrazol-5-amine as a building block for novel kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers employed structure-activity relationship (SAR) analysis to optimize the scaffold, leading to compounds with improved selectivity and pharmacokinetic profiles. These findings highlight the potential of 1249616-13-4-based derivatives in oncology drug development.

Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where 4-(methylsulfanyl)-1H-pyrazol-5-amine derivatives were evaluated for their antimicrobial properties. The study revealed that certain analogs displayed broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Mechanistic studies suggested that these compounds interfere with bacterial cell wall synthesis, offering a new avenue for combating antibiotic resistance. The researchers emphasized the scaffold's modularity, which allows for facile structural tuning to enhance efficacy and reduce toxicity.

Beyond its applications in kinase inhibition and antimicrobial therapy, 1249616-13-4 has also been explored in the context of neurodegenerative diseases. A 2023 preprint on ChemRxiv detailed the synthesis of 4-(methylsulfanyl)-1H-pyrazol-5-amine derivatives designed to target amyloid-beta aggregation, a hallmark of Alzheimer's disease. Preliminary in vitro assays showed that these compounds could significantly reduce amyloid fibril formation, suggesting their potential as neuroprotective agents. Further in vivo studies are underway to validate these findings and assess the scaffold's blood-brain barrier permeability.

The synthetic accessibility of 4-(methylsulfanyl)-1H-pyrazol-5-amine has also been a focus of recent research. A 2024 Organic Process Research & Development paper described a scalable, green chemistry approach to its synthesis, utilizing catalytic methods to minimize waste and improve yield. This advancement addresses one of the key challenges in translating this scaffold into clinical candidates, as efficient and sustainable synthesis routes are critical for large-scale production.

In conclusion, 4-(methylsulfanyl)-1H-pyrazol-5-amine (CAS: 1249616-13-4) represents a highly versatile scaffold with demonstrated potential across multiple therapeutic areas. Its ability to serve as a foundation for kinase inhibitors, antimicrobial agents, and neuroprotective compounds underscores its importance in modern drug discovery. Ongoing research aims to further elucidate its mechanisms of action, optimize its pharmacological properties, and advance promising derivatives into preclinical and clinical development. The continued exploration of this scaffold is likely to yield significant contributions to the field of medicinal chemistry in the coming years.

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